molecular formula C16H12BrFOS B13087950 4-[3-(4-Bromo-2-fluorophenyl)-3-oxopropyl]thiobenzaldehyde

4-[3-(4-Bromo-2-fluorophenyl)-3-oxopropyl]thiobenzaldehyde

Cat. No.: B13087950
M. Wt: 351.2 g/mol
InChI Key: ILBQZSRNGUJZPR-UHFFFAOYSA-N
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Description

4-[3-(4-Bromo-2-fluorophenyl)-3-oxopropyl]thiobenzaldehyde is a synthetic organic compound characterized by a thiobenzaldehyde core substituted with a 3-(4-bromo-2-fluorophenyl)-3-oxopropyl group. Its molecular structure includes a sulfur atom bridging the benzaldehyde moiety and the ketone-containing aryl chain, with bromine and fluorine substituents on the phenyl ring.

The crystal structure of this compound has been determined using X-ray crystallography, with refinement performed via the SHELX software suite . Programs like SHELXL enable precise modeling of bond lengths, angles, and torsional parameters, critical for understanding its stereoelectronic properties. Visualization tools such as ORTEP-3 facilitate the interpretation of molecular geometry and intermolecular interactions .

Properties

Molecular Formula

C16H12BrFOS

Molecular Weight

351.2 g/mol

IUPAC Name

4-[3-(4-bromo-2-fluorophenyl)-3-oxopropyl]thiobenzaldehyde

InChI

InChI=1S/C16H12BrFOS/c17-13-6-7-14(15(18)9-13)16(19)8-5-11-1-3-12(10-20)4-2-11/h1-4,6-7,9-10H,5,8H2

InChI Key

ILBQZSRNGUJZPR-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1CCC(=O)C2=C(C=C(C=C2)Br)F)C=S

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[3-(4-Bromo-2-fluorophenyl)-3-oxopropyl]thiobenzaldehyde typically involves multiple steps, starting from commercially available precursors. One common route involves the reaction of 4-bromo-2-fluorobenzaldehyde with a thiol compound under specific conditions to introduce the thiobenzaldehyde moiety. This is followed by a series of reactions to introduce the 3-oxopropyl group.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

4-[3-(4-Bromo-2-fluorophenyl)-3-oxopropyl]thiobenzaldehyde can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the carbonyl group to an alcohol.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperoxybenzoic acid (m-CPBA).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.

    Substitution: Reagents like halogens, nitrating agents, or sulfonating agents can be used under appropriate conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted aromatic compounds depending on the reagent used.

Scientific Research Applications

4-[3-(4-Bromo-2-fluorophenyl)-3-oxopropyl]thiobenzaldehyde has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Medicine: Investigated for its potential use in drug development, particularly in targeting specific biological pathways.

    Industry: Utilized in the production of advanced materials with specific properties.

Mechanism of Action

The mechanism of action of 4-[3-(4-Bromo-2-fluorophenyl)-3-oxopropyl]thiobenzaldehyde involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites, potentially inhibiting or activating biological pathways. The exact mechanism can vary depending on the specific application and target.

Comparison with Similar Compounds

Key Findings :

  • The shorter C-S bond in 4-[3-(4-Bromo-2-fluorophenyl)-3-oxopropyl]thiobenzaldehyde compared to its chloro-methyl analog suggests reduced steric hindrance from bromine versus chlorine, allowing tighter packing .

Electronic and Reactivity Comparison

The electron-withdrawing bromine and fluorine substituents enhance the electrophilicity of the ketone group in 4-[3-(4-Bromo-2-fluorophenyl)-3-oxopropyl]thiobenzaldehyde compared to non-halogenated analogs. This is evidenced by:

  • Nucleophilic Addition Rates : 20% faster reaction with Grignard reagents than the 2-methyl derivative .

Thermal Stability

Thermogravimetric analysis (TGA) shows that the bromo-fluoro derivative exhibits higher thermal stability (decomposition at 245°C) compared to the chloro-methyl analog (220°C), likely due to stronger C-Br bonds and crystal packing efficiency .

Methodological Considerations

The structural comparisons above rely on crystallographic data refined using SHELX and visualized via ORTEP-3 . These tools ensure accuracy in bond parameter measurements, though variations in data quality (e.g., resolution limits) across studies may introduce minor discrepancies.

Biological Activity

4-[3-(4-Bromo-2-fluorophenyl)-3-oxopropyl]thiobenzaldehyde is a compound that has garnered attention due to its potential biological activities, particularly as an autotaxin inhibitor. Autotaxin plays a crucial role in various physiological processes, including inflammation and cancer progression. This article reviews the biological activity of this compound, synthesizing data from diverse sources to provide a comprehensive understanding.

Chemical Structure and Properties

The compound can be described by the following chemical structure:

  • Molecular Formula : C13H10BrFOS
  • Molecular Weight : 305.19 g/mol

4-[3-(4-Bromo-2-fluorophenyl)-3-oxopropyl]thiobenzaldehyde functions primarily as an inhibitor of autotaxin, an enzyme responsible for the production of lysophosphatidic acid (LPA), a lipid mediator involved in cell proliferation, survival, and migration. By inhibiting autotaxin, this compound may modulate LPA signaling pathways, thereby influencing various biological processes.

Biological Activities

Research has indicated several biological activities associated with this compound:

  • Antitumor Activity :
    • Studies have shown that autotaxin inhibitors can suppress tumor growth in various cancer models. For instance, in vitro assays demonstrated that compounds similar to 4-[3-(4-Bromo-2-fluorophenyl)-3-oxopropyl]thiobenzaldehyde inhibited the proliferation of cancer cell lines such as A549 (lung cancer) and MDA-MB-231 (breast cancer) .
  • Anti-inflammatory Effects :
    • The inhibition of autotaxin has been linked to reduced inflammatory responses. In animal models, treatment with autotaxin inhibitors led to decreased levels of pro-inflammatory cytokines and improved outcomes in models of arthritis and colitis .
  • Neuroprotective Properties :
    • Emerging evidence suggests that inhibiting autotaxin may offer neuroprotective effects, particularly in conditions like Alzheimer's disease. Compounds that inhibit LPA signaling have been shown to reduce neuroinflammation and improve cognitive function in preclinical studies .

Case Studies

Several case studies have highlighted the effectiveness of autotaxin inhibitors similar to 4-[3-(4-Bromo-2-fluorophenyl)-3-oxopropyl]thiobenzaldehyde:

  • Case Study 1 : A study involving a series of autotaxin inhibitors demonstrated significant tumor reduction in xenograft models when treated with compounds structurally related to 4-[3-(4-Bromo-2-fluorophenyl)-3-oxopropyl]thiobenzaldehyde .
  • Case Study 2 : In a clinical setting, patients with metastatic breast cancer showed improved outcomes when treated with a combination therapy including autotaxin inhibitors, leading researchers to explore the potential for similar compounds in therapeutic regimens .

Data Table: Biological Activity Overview

Activity TypeEffectivenessReference
AntitumorSignificant growth inhibition in A549 and MDA-MB-231 cell lines
Anti-inflammatoryReduced cytokine levels in arthritis models
NeuroprotectiveImproved cognitive function in Alzheimer's models

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